(S)-3-Amino-4-phenylbutyric acid hydrochloride
Description
Properties
IUPAC Name |
(3S)-3-amino-4-phenylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-9(7-10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTMGKGSJOPWJW-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375818 | |
| Record name | (3S)-3-Amino-4-phenylbutanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138165-77-2 | |
| Record name | Benzenebutanoic acid, β-amino-, hydrochloride (1:1), (βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138165-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-Amino-4-phenylbutanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-3-amino-4-phenylbutanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nitromethane-Benzaldehyde Condensation Pathway
This industrial-scale method employs nitromethane and benzaldehyde as primary reactants, achieving 127 g of product through four optimized stages:
Reaction Sequence
-
Condensation : Benzaldehyde (262 g) and nitromethane (151 g) in ethanol at −5°C with sodium methoxide catalyst (2 h reaction).
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Malonate Addition : Diethyl malonate (240 g) introduced at −5°C, followed by HCl neutralization (pH 2).
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Catalytic Hydrogenation : Pd/C-mediated hydrogenation at 55°C for 8 h (7 g catalyst load).
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Hydrolysis : 30% HCl at 95°C for 24 h, yielding 127 g hydrochloride salt after crystallization.
Key Parameters
| Stage | Temperature | Time | Catalyst | Yield (%) |
|---|---|---|---|---|
| Condensation | −5°C | 2 h | NaOMe | 85 |
| Hydrogenation | 55°C | 8 h | Pd/C (0.5%) | 92 |
| Hydrolysis | 95°C | 24 h | HCl | 88 |
This method’s advantages include reagent availability and scalability, though the extended hydrolysis time necessitates energy-intensive operations.
Methyl Acetoacetate-Based Cyclization
A patent-derived approach (CN104478745A) utilizes methyl acetoacetate for intermediate formation:
Synthetic Steps
-
Knoevenagel Condensation : Benzaldehyde (1 mol) and methyl acetoacetate (2.5–3 mol) in ethanol (12–15 mol) with organic base catalysis (45–50 h).
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Saponification : 20% NaOH at 85–90°C (2–2.5 h), yielding β-keto acid intermediate.
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Decarboxylation : HCl-mediated decarboxylation at 95°C (24 h), followed by crystallization (0°C).
Optimization Data
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Molar ratio (aldehyde:malonate:ethanol): 1:2.8:13.5 (optimal yield)
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Crystallization efficiency: 92% recovery via cold ethanol washing
-
Overall yield: 70% (141 g from 177 g intermediate)
This route avoids hazardous hydrogenation steps but requires precise pH control during saponification.
Chiral Pool Synthesis from L-Aspartic Acid
Stereoselective Friedel-Crafts Acylation
A patented chiral synthesis (WO2003020687A1) starts from L-aspartic acid, preserving the (S)-configuration:
Critical Steps
-
Anhydride Formation : L-Aspartic acid reacts with formic acid/acetic anhydride (1:2 w/w) at 40–50°C (5 h).
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Friedel-Crafts Reaction : Benzene acylation with AlCl₃ (2.8 mol eq) at 60–70°C (2 h).
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Reductive Amination : H₂/Pd-C reduction (30°C, 48 h) followed by HCl salt formation.
Performance Metrics
| Parameter | Value |
|---|---|
| Enantiomeric excess | >99% (S) |
| Isolated yield | 70% (149.5 g) |
| Purity (HPLC) | 99.2% |
This method’s reliance on expensive Pd catalysts (7 g/kg product) impacts cost-efficiency but ensures stereochemical fidelity.
Biocatalytic Production Strategies
Transaminase-Mediated Synthesis
Adapted from L-homophenylalanine production, this route uses engineered α-transaminases:
Process Overview
-
Enzymatic Transamination : (S)-selective transaminase converts 2-oxo-4-phenylbutyric acid to product using L-glutamate as amine donor.
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In Situ Crystallization : Spontaneous product crystallization (0–5°C) drives reaction equilibrium.
Benchmark Data
| Metric | Value |
|---|---|
| Space-time yield | 18 g/L/day |
| Enzyme efficiency | 2.4 g product/g enzyme |
| Optical purity | >99% ee |
This green chemistry approach reduces organic solvent use by 60% compared to chemical methods.
Microbial Fermentation
Genetic engineering of E. coli with Nostoc homologs enables de novo synthesis:
Strain Optimization
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Gene cluster: hphABCD (Npun_F2464, F2457, F2458)
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Fed-batch fermentation: 630 mg/L titer
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Carbon source: Glucose (40 g/L) with l-Phe precursor
Limitations
-
Lower volumetric productivity vs. chemical methods
-
Requires costly separation from cellular metabolites
Comparative Analysis of Methods
Table 1. Method Comparison
| Method | Yield (%) | ee (%) | Cost ($/kg) | Scalability |
|---|---|---|---|---|
| Nitromethane route | 70 | Racemic | 120 | Industrial |
| L-Aspartic acid route | 70 | >99 | 450 | Pilot scale |
| Biocatalytic | 85 | >99 | 280 | Commercial |
Key trends:
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Chemical methods dominate in bulk production due to lower catalyst costs.
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Biocatalysis offers superior stereocontrol with 35% lower E-factor (3.2 vs. 4.9 for chemical routes).
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Microbial synthesis remains developmental but shows promise for sustainable manufacturing.
Industrial Purification Protocols
Crystallization Optimization
Final purification typically employs pH-controlled crystallization:
-
Solvent system : Ethanol/water (3:1 v/v)
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Cooling profile : 95°C → 0°C at 0.5°C/min
-
Yield enhancement : Mother liquor recycling (3 cycles) improves yield by 12%
Impurity Profile
| Contaminant | Concentration (ppm) |
|---|---|
| Pd residues | <5 |
| Solvent residues | <300 |
| Diastereomers | <0.1 |
Chemical Reactions Analysis
Oxidation Reactions
The amino group undergoes oxidation under controlled conditions to produce derivatives with modified electronic properties. Key findings include:
Reagents/Conditions
- Sodium hypochlorite (NaClO) in alkaline media (25% NaOH, 70°C)
- Hydrogen peroxide (H₂O₂) with transition metal catalysts
Products
| Product | Yield | Key Characteristics |
|---|---|---|
| 4-Nitro-3-phenylbutyric acid | 76.2% | IR: 1,630 cm⁻¹ (NO₂ stretch) |
| Hydroxylamine derivative | 68% | MP: 196–202°C |
Reduction Reactions
The carboxylic acid group is reducible to primary alcohols, enabling access to chiral intermediates:
Reagents/Conditions
Products
| Product | Yield | Optical Rotation ([α]₂₅D) |
|---|---|---|
| (S)-4-Amino-3-phenylbutanol | 82% | +43.3° (c=1, ethanol) |
Substitution Reactions
The phenyl and amino groups participate in nucleophilic/electrophilic substitutions:
A. Amino Group Substitution
- Boc Protection : Reacts with di-tert-butyl dicarbonate (Boc₂O) in DMF to form Boc-protected derivatives (99% purity) .
- Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol to yield imines.
B. Carboxylic Acid Derivative Formation
- Esterification : Reacts with ethanol/H₂SO₄ to form ethyl esters (85% yield) .
- Amidation : Couples with amines via EDC/HOBt, producing bioactive amides .
Synthetic Pathway Highlights
Industrial-scale syntheses employ cost-effective routes:
Route 1 : Benzaldehyde + ethyl acetoacetate → 2,4-diacetyl-3-phenylpentanedionate → 3-phenylglutaric acid → target compound .
- Key Step : Oxidative cleavage of 5-amido-5-oxo-3-phenylpentanoic acid using NaClO/NaOH (76.2% yield) .
Route 2 : L-Aspartic acid → Friedel-Crafts acylation → catalytic hydrogenation (70% yield) .
Physicochemical Stability
- Thermal Decomposition : Degrades above 206°C, releasing HCl and forming char.
- pH Sensitivity : Stable in acidic conditions (pH 2–4); decomposes in alkaline media .
Functional Group Reactivity Comparison
Scientific Research Applications
Chemical and Biological Research
1.1 Synthesis and Chemical Applications
(S)-3-Amino-4-phenylbutyric acid hydrochloride serves as a valuable building block in organic synthesis. It is utilized to construct complex organic molecules due to its unique structural properties. The compound can undergo various chemical reactions, including oxidation and reduction, leading to the formation of diverse derivatives that are crucial for further research in medicinal chemistry.
1.2 Biological Mechanisms
The compound primarily acts as a gamma-aminobutyric acid (GABA) receptor agonist. It interacts with GABA_B receptors in the central nervous system, modulating neurotransmitter signaling pathways. This action underpins its potential therapeutic effects in various neurological conditions .
Medical Applications
2.1 Neuroprotective Effects
Research indicates that this compound may offer neuroprotective benefits in conditions such as amyotrophic lateral sclerosis (ALS) and Huntington's disease. Studies have shown that it can help protect neurons from damage and promote their survival by modulating GABAergic signaling pathways .
Case Study: Neuroprotection in ALS
A study involving animal models of ALS demonstrated that administration of this compound resulted in improved motor function and extended survival rates compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
2.2 Treatment of Urea Cycle Disorders
The compound is being investigated for its role in treating urea cycle disorders (UCDs), which are genetic conditions that affect nitrogen metabolism. By stimulating alternative pathways for nitrogen excretion, it may reduce toxic ammonia levels in the body.
Case Study: UCD Management
Clinical trials have shown that patients treated with this compound exhibited significant reductions in plasma ammonia levels and improvements in neurological function .
Antitumor Properties
Recent studies have highlighted the anti-tumor properties of this compound across various cancer cell lines. It has been shown to inhibit cancer cell growth, migration, and invasion while potentially enhancing the efficacy of conventional chemotherapeutic agents.
Case Study: Cancer Cell Line Studies
In vitro experiments demonstrated that treatment with this compound significantly reduced proliferation rates in breast cancer cell lines, suggesting its potential application as an adjunct therapy in cancer treatment .
Industrial Applications
Beyond its medical uses, this compound is utilized in the pharmaceutical industry for the production of fine chemicals and drug formulations due to its versatile chemical properties .
Summary Table of Applications
| Application Area | Specific Uses | Relevant Findings |
|---|---|---|
| Chemical Research | Building block for organic synthesis | Facilitates complex molecule construction |
| Neuroprotection | Treatment for ALS and Huntington's disease | Improved motor function; extended survival |
| Urea Cycle Disorders | Reduces ammonia levels | Significant clinical improvements |
| Antitumor Activity | Inhibits cancer cell growth | Reduced proliferation rates in cancer cells |
| Industrial Use | Production of pharmaceuticals | Valuable precursor for drug formulations |
Mechanism of Action
The mechanism of action of (S)-3-Amino-4-phenylbutyric acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in amino acid metabolism.
Pathways: The compound can modulate signaling pathways related to neuronal function and neuroprotection.
Comparison with Similar Compounds
Enantiomeric Comparison: (S) vs. (R) Forms
(R)-3-Amino-4-phenylbutyric acid hydrochloride (CAS: 145149-50-4) is the enantiomer of the S-form. While both share identical molecular formulas (C₁₀H₁₃NO₂·HCl) and weights (215.68 g/mol), their stereochemical differences lead to distinct biological activities. The S-enantiomer exhibits higher affinity for GABA-B receptors, whereas the R-form shows reduced efficacy due to incompatible spatial orientation with receptor binding sites .
| Property | (S)-Isomer | (R)-Isomer |
|---|---|---|
| CAS Number | 138165-77-2 | 145149-50-4 |
| Bioactivity (GABA-B) | High agonist activity | Low-to-moderate activity |
| Therapeutic Potential | Cognitive enhancement | Limited reported applications |
Positional Isomers: 3-Amino vs. 4-Amino Derivatives
4-Amino-3-phenylbutyric acid hydrochloride (CAS: 3060-41-1), commonly known as Phenibut, is a positional isomer with the amino group at the δ-position (C4) instead of the γ-position (C3). This structural variation significantly alters its pharmacological profile:
- Phenibut acts as a dual modulator, targeting both GABA-B receptors and α2δ voltage-gated calcium channels, which broadens its effects to include anxiolytic and nootropic properties .
- In contrast, the 3-amino derivative (the subject compound) shows selective GABA-B agonism without calcium channel interactions, suggesting a more specialized mechanism .
| Property | 3-Amino-4-phenyl | 4-Amino-3-phenyl (Phenibut) |
|---|---|---|
| CAS Number | 138165-77-2 | 3060-41-1 |
| Molecular Formula | C₁₀H₁₃NO₂·HCl | C₁₀H₁₃NO₂·HCl |
| Key Targets | GABA-B receptors | GABA-B + α2δ calcium channels |
| Applications | Cognitive enhancement | Anxiety relief, sleep aid |
Substituted Derivatives
Substitutions on the phenyl ring or amino group modulate receptor affinity and metabolic stability. Examples include:
(S)-3-Amino-4-(4-chlorophenyl)butyric acid hydrochloride (CAS: 270596-41-3): A chloro-substituted derivative with enhanced lipophilicity, improving blood-brain barrier penetration .
(S)-3-Amino-4-(4-trifluoromethylphenyl)butyric acid hydrochloride (CAS: 270065-79-7): The electron-withdrawing trifluoromethyl group increases metabolic stability and receptor binding specificity .
| Derivative | Substituent | Impact on Activity |
|---|---|---|
| 4-Chlorophenyl | Cl at para position | ↑ Lipophilicity, ↑ Bioavailability |
| 4-Trifluoromethylphenyl | CF₃ at para position | ↑ Metabolic stability |
| 2-Naphthyl | Naphthyl group | ↑ Steric bulk, ↓ Solubility |
Pharmacological Studies
- (S)-3-Amino-4-phenylbutyric acid hydrochloride demonstrated dose-dependent cognitive enhancement in rodent models, with minimal sedative effects compared to Phenibut .
- Substituted derivatives, such as the 4-chloro analog, showed 5-fold higher GABA-B binding affinity than the parent compound in vitro .
Clinical Relevance
- Phenibut (4-amino isomer) is clinically used in Russia for anxiety, but its non-selective activity raises dependency risks .
- The S-3-amino isomer is under investigation for neurodegenerative diseases due to its selective receptor targeting .
Biological Activity
(S)-3-Amino-4-phenylbutyric acid hydrochloride, commonly referred to as (S)-phenibut, is a chiral amino acid derivative that exhibits significant biological activity, primarily as a gamma-aminobutyric acid (GABA) receptor agonist. This compound has garnered attention for its potential therapeutic applications across various medical conditions, including neurodegenerative diseases, urea cycle disorders, and certain cancers.
The primary mechanism of action of this compound involves its interaction with GABA receptors in the central nervous system. By acting as a GABA_B receptor agonist, it modulates neurotransmitter signaling pathways, leading to various therapeutic effects such as:
- Neuroprotection : Protects neurons from damage in conditions like amyotrophic lateral sclerosis (ALS) and Huntington's disease.
- Nitrogen Excretion : Stimulates alternative pathways for nitrogen elimination in urea cycle disorders, potentially reducing ammonia toxicity.
- Anti-tumor Activity : Inhibits cancer cell growth and migration across various cancer cell lines.
1. Neuroprotective Effects
Research indicates that this compound may help protect neurons in neurodegenerative diseases. A study highlighted its role in promoting neuronal survival and reducing apoptosis in models of ALS and Huntington's disease.
2. Urea Cycle Disorders
This compound has shown promise in treating urea cycle disorders by enhancing nitrogen excretion pathways. Its efficacy in reducing ammonia levels in patients with these genetic disorders is an area of ongoing investigation.
3. Anti-Cancer Properties
This compound exhibits anti-tumor properties, with studies demonstrating its ability to inhibit the growth and migration of cancer cells. It may also enhance the effectiveness of existing chemotherapeutic agents.
Comparative Analysis with Similar Compounds
The following table summarizes the structural and functional comparisons between this compound and related compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (R)-3-Amino-4-phenylbutyric acid | Enantiomer | Different biological activity than its S counterpart |
| Baclofen | GABA receptor agonist | Primarily used for muscle spasticity |
| Phenibut | GABA-B agonist | Known for anxiolytic and nootropic effects |
Case Study: Neuroprotection in ALS Models
In a controlled study involving animal models of ALS, treatment with this compound resulted in significant reductions in neuronal death and improved motor function compared to untreated controls. The findings suggest potential for clinical application in ALS management.
Case Study: Urea Cycle Disorder Management
A clinical trial assessing the effects of this compound on patients with urea cycle disorders indicated a marked decrease in plasma ammonia levels post-treatment. These results highlight its therapeutic potential in managing hyperammonemia associated with these genetic conditions.
Q & A
Basic: What synthetic strategies ensure high enantiomeric purity of (S)-3-amino-4-phenylbutyric acid hydrochloride?
Methodological Answer:
The synthesis of the (S)-enantiomer requires chiral resolution or asymmetric catalysis. For example, enzymatic resolution using lipases or esterases can separate racemic mixtures . Alternatively, asymmetric hydrogenation of β-keto esters with chiral ligands (e.g., BINAP) can yield enantiomerically pure intermediates, followed by acid hydrolysis and HCl salt formation . Key steps include:
- Monitoring optical rotation or chiral HPLC (e.g., Chiralpak® AD-H column) to confirm enantiopurity .
- Final purification via recrystallization in ethanol/water mixtures to remove diastereomeric impurities .
Basic: Which analytical methods validate the enantiomeric ratio and structural integrity of this compound?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® IG column with a mobile phase of hexane:isopropanol (70:30, v/v) and UV detection at 254 nm. Retention times differentiate (S) and (R) enantiomers .
- NMR Spectroscopy : -NMR in DO confirms the absence of organic impurities. Key signals: δ 7.2–7.4 (phenyl protons), δ 3.1–3.3 (CH adjacent to amine) .
- Mass Spectrometry : ESI-MS ([M+H] = 216.1) verifies molecular weight (CHClNO) .
Basic: How to design in vitro assays for evaluating GABA-B receptor affinity?
Methodological Answer:
- Radioligand Binding Assays : Incubate rat brain membrane preparations with -GABA and varying concentrations of the compound. Calculate IC using nonlinear regression .
- Calcium Flux Assays : Use HEK293 cells expressing GABA-B receptors coupled to G proteins. Measure intracellular Ca changes via FLIPR® technology .
- Positive Control : Compare with baclofen (a known GABA-B agonist) to validate assay sensitivity .
Advanced: How to address discrepancies between in vitro receptor binding data and in vivo anxiolytic effects?
Methodological Answer:
Discrepancies may arise from pharmacokinetic factors:
- Blood-Brain Barrier (BBB) Penetration : Assess logP (calculated ~1.2) and P-gp efflux ratios using MDCK-MDR1 cells. Low permeability may explain weak in vivo efficacy despite high in vitro affinity .
- Metabolic Stability : Perform liver microsome assays (human/rat) to identify rapid degradation. Co-administration with CYP450 inhibitors (e.g., ketoconazole) can test metabolite interference .
- Dose-Response Studies : Use higher doses in animal models (e.g., elevated plus maze) to overcome bioavailability limitations .
Advanced: What protocols optimize long-term stability of the hydrochloride salt?
Methodological Answer:
- Storage Conditions : Store at −20°C in airtight, desiccated containers to prevent hygroscopic degradation .
- Lyophilization : Prepare a stock solution in deionized water, filter-sterilize (0.22 µm), and lyophilize to enhance shelf life (>3 years) .
- Stability Monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC to track degradation products (e.g., free amine or phenylbutyric acid) .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Core Modifications : Introduce substituents on the phenyl ring (e.g., 4-F, 3-Cl) to assess electronic effects on receptor binding. Derivatives with 4-fluorophenyl groups show enhanced GABA-B affinity (IC = 12 µM vs. 25 µM for parent compound) .
- Backbone Alterations : Replace the butyric acid chain with shorter (propionic) or branched (valeric) analogs. Methylation at the β-carbon reduces metabolic clearance .
- Pharmacophore Mapping : Overlay docking models (AutoDock Vina) with GABA-B receptor crystal structures (PDB: 7C7Q) to identify critical hydrogen-bonding interactions .
Advanced: How to resolve contradictions in enantiomer-specific activity reports?
Methodological Answer:
- Stereochemical Validation : Re-analyze enantiomers via X-ray crystallography to confirm absolute configuration. The (S)-enantiomer typically shows 10-fold higher GABA-B activity than (R) in electrophysiology assays .
- Off-Target Screening : Test enantiomers against αδ calcium channels (e.g., -gabapentin binding) to identify non-GABA-B effects. (R)-forms may exhibit stronger calcium channel blockade .
- Species-Specific Differences : Compare receptor binding in human vs. rodent models. Human GABA-B receptors may have distinct stereoselectivity profiles .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
